molecular formula C19H22N2O3S B6417915 N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide CAS No. 1060331-26-1

N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide

Cat. No.: B6417915
CAS No.: 1060331-26-1
M. Wt: 358.5 g/mol
InChI Key: QDSBIHKHAFDHRD-UHFFFAOYSA-N
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Description

N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure that includes a naphthalene ring system, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include:

    Naphthalene Derivative Preparation: The naphthalene ring is hydrogenated to form 5,6,7,8-tetrahydronaphthalene.

    Sulfonation: The tetrahydronaphthalene is then sulfonated to introduce the sulfonamide group.

    Acetamide Formation: The sulfonated product is reacted with N-methyl-2-bromoacetamide under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated sulfonation processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The naphthalene ring system may also play a role in binding to hydrophobic pockets within biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide: Unique due to its specific sulfonamide and naphthalene structure.

    5,6,7,8-Tetrahydro-2-naphthylamine: Similar naphthalene structure but lacks the sulfonamide group.

    5,6,7,8-Tetrahydro-2-naphthol: Contains a hydroxyl group instead of a sulfonamide group.

Uniqueness

This compound is unique due to its combination of a sulfonamide group and a naphthalene ring system, which imparts specific chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-20-19(22)12-14-6-9-17(10-7-14)21-25(23,24)18-11-8-15-4-2-3-5-16(15)13-18/h6-11,13,21H,2-5,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSBIHKHAFDHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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